molecular formula C20H22N6O3 B2891795 2,3-dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1040646-75-0

2,3-dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Cat. No.: B2891795
CAS No.: 1040646-75-0
M. Wt: 394.435
InChI Key: UDNBIFYBYWVDAK-UHFFFAOYSA-N
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Description

This compound features a 2,3-dimethoxybenzamide core linked via an ethylenediamine chain to a pyridazine ring substituted with a pyridin-2-ylamino group. The structure combines electron-donating methoxy groups with a pyridazine heterocycle, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name

2,3-dimethoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-15-7-5-6-14(19(15)29-2)20(27)23-13-12-22-17-9-10-18(26-25-17)24-16-8-3-4-11-21-16/h3-11H,12-13H2,1-2H3,(H,22,25)(H,23,27)(H,21,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNBIFYBYWVDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Core Benzamide Modifications
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :

    • Key Differences : Replaces the 2,3-dimethoxy groups with a 3-methyl substituent and introduces a hydroxylated tertiary amine.
    • Functional Impact : The hydroxyl group enables metal coordination (N,O-bidentate directing group), making it suitable for catalytic applications, unlike the target compound’s methoxy-driven electronic effects .
  • N-(3-Hydroxypyridin-2-yl)Benzamide (): Key Differences: Attaches benzamide to a hydroxypyridine ring instead of dimethoxybenzene.
2.2. Heterocyclic Variations
  • Thiazole/Isoxazole Derivatives (): Example: N-[2-[[3-(Trifluoromethyl)-2-Pyridinyl]Amino]Ethyl]-2-[[(2-Methyl-4-Thiazolyl)Methyl]Thio]-Benzamide. Key Differences: Replaces pyridazine with thiazole/isoxazole and introduces thioether linkages. Functional Impact: Thiazole’s sulfur atom and trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the pyridazine’s nitrogen-rich structure. These derivatives are explored for anticancer and antiviral applications .
  • Benzodioxin-Pyridine Hybrid (): Example: 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine. Key Differences: Replaces benzamide with a pyridinylamine and incorporates a benzodioxin ring. Functional Impact: The benzodioxin moiety improves rigidity and oxidative stability, contrasting with the target compound’s flexible ethylenediamine linker .
2.3. Aminoethyl Chain Modifications
  • Dimethylaminoethoxy Substitution (): Example: 4-[2-(Dimethylamino)Ethoxy]-N-[[(3R)-5-(6-Methoxypyridin-2-yl)-2,3-Dihydro-1,4-Benzodioxin-3-yl]Methyl]Benzamide. Key Differences: Uses a dimethylaminoethoxy side chain instead of pyridazine-linked ethylenediamine. Functional Impact: The charged dimethylamino group enhances solubility, while the methoxypyridyl-benzodioxin system provides stereochemical complexity for receptor targeting .

Comparative Data Table

Compound Feature Target Compound Analog () Analog ()
Core Structure 2,3-Dimethoxybenzamide 3-Methylbenzamide Thiazole/thioether-linked benzamide
Heterocycle Pyridazine None Thiazole/Isoxazole
Key Substituents Pyridin-2-ylamino, ethylenediamine Hydroxylated tertiary amine Trifluoromethyl, nitro groups
Potential Applications Not specified (structural similarity to kinase inhibitors) Metal catalysis Anticancer, antiviral
Synthetic Route Acyl chloride + ethylenediamine-pyridazine intermediate Acyl chloride + amino alcohol Thioether coupling

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2,3-dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitutions and amide couplings. Key steps include:
  • Pyridazine core formation : Bromination of pyridazine precursors followed by amination with pyridin-2-ylamine .
  • Methoxy group introduction : Methoxylation using dimethyl sulfate or methanol under alkaline conditions .
  • Amide coupling : Reaction of 2,3-dimethoxybenzoyl chloride with the ethylenediamine-linked pyridazine intermediate in anhydrous dichloromethane with a base (e.g., triethylamine) .
  • Critical conditions : Temperature (0–5°C for amidation), solvent polarity (DMF for polar intermediates), and pH control (pH 7–8 for amine stability) .

Q. Table 1: Reaction Optimization Parameters

StepSolventTemperatureCatalyst/BaseYield (%)Reference
Pyridazine aminationDMF80°CK₂CO₃65–75
MethoxylationMethanolRefluxH₂SO₄80–85
Amide couplingDCM0–5°CTriethylamine70–78

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms methoxy groups (δ 3.8–4.0 ppm for OCH₃) and amide protons (δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and monitor reaction progress .

Q. What are the key structural features influencing its reactivity and bioactivity?

  • Methodological Answer :
  • Pyridazine ring : Enables π-π stacking with biological targets (e.g., kinase ATP pockets) .
  • Methoxy groups : Enhance solubility and modulate electronic effects on the benzamide moiety .
  • Ethylenediamine linker : Facilitates conformational flexibility for target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) across studies?

  • Methodological Answer :
  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
  • Structural analogs : Compare activity of derivatives (e.g., pyridazine vs. pyrimidine cores) to identify critical pharmacophores .
  • Data normalization : Adjust for batch-to-batch purity variations (HPLC) and solvent effects (DMSO vs. saline) .

Q. Table 2: Bioactivity Comparison of Analogues

CompoundTargetIC₅₀ (nM)Purity (%)Reference
Parent compoundKinase X120 ± 1595
6-Ethylbenzo[d]thiazol derivativeKinase X85 ± 1098
Imidazopyridine analogueKinase Y220 ± 3090

Q. What computational approaches predict target interactions and binding modes?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Simulate binding to kinase domains using PyMOL for visualization .
  • Density Functional Theory (DFT) : Calculate charge distribution on pyridazine N-atoms to predict nucleophilic sites .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can reaction mechanisms involving functional groups (e.g., amidation) be optimized?

  • Methodological Answer :
  • Kinetic studies : Use in situ FTIR to monitor carbonyl intermediates during amide coupling .
  • Solvent screening : Compare DCM (low polarity) vs. THF (moderate polarity) for reaction efficiency .
  • Catalyst selection : Test HOBt/EDCI vs. DCC for carbodiimide-mediated coupling yields .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

  • Methodological Answer :
  • Batch reproducibility : Implement process analytical technology (PAT) for real-time HPLC monitoring .
  • Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water) for large-scale purity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core modifications : Synthesize pyridazine-to-pyridine swaps to assess ring size impact .
  • Substituent variation : Introduce halogens (Cl, F) at the benzamide position to probe steric effects .
  • Linker optimization : Test ethylenediamine vs. polyethylene glycol (PEG) spacers for solubility .

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